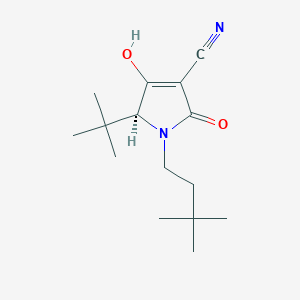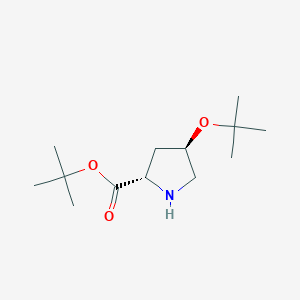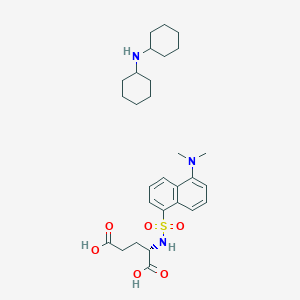
(2S,3S)-1-Cbz-2-methyl-piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-1-Cbz-2-methyl-piperidine-3-carboxylic acid: is a chiral compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of strong bases and solvents like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: (2S,3S)-1-Cbz-2-methyl-piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the Cbz group with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection of the Cbz group.
Major Products:
Oxidation: 2S,3S-1-Cbz-2-carboxy-piperidine-3-carboxylic acid.
Reduction: 2S,3S-1-Cbz-2-methyl-piperidine-3-methanol.
Substitution: 2S,3S-1-Boc-2-methyl-piperidine-3-carboxylic acid (when Boc is used as a protecting group).
Aplicaciones Científicas De Investigación
(2S,3S)-1-Cbz-2-methyl-piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S,3S)-1-Cbz-2-methyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Cbz group can be selectively removed under acidic conditions, allowing the compound to act as a precursor for other biologically active molecules. The piperidine ring can interact with various enzymes and receptors, influencing their activity and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
2R,3S-1-Cbz-2-methyl-piperidine-3-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.
2S,4S-1-Cbz-4-methyl-piperidine-2-carboxylic acid: A compound with a methyl group at the 4-position instead of the 2-position.
Uniqueness: (2S,3S)-1-Cbz-2-methyl-piperidine-3-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound in the synthesis of chiral drugs and other complex organic molecules .
Propiedades
Fórmula molecular |
C15H19NO4 |
|---|---|
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
(2S,3S)-2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-11-13(14(17)18)8-5-9-16(11)15(19)20-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,18)/t11-,13-/m0/s1 |
Clave InChI |
QQCOVXZKKNSHFI-AAEUAGOBSA-N |
SMILES isomérico |
C[C@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chlorofuro[3,2-c]pyridine hydrochloride](/img/structure/B1506680.png)

![N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine](/img/structure/B1506684.png)








